1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime
CAS No.:
Cat. No.: VC15735468
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13N3O |
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Molecular Weight | 167.21 g/mol |
IUPAC Name | N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine |
Standard InChI | InChI=1S/C8H13N3O/c1-4-11-5-8(6(2)9-11)7(3)10-12/h5,12H,4H2,1-3H3 |
Standard InChI Key | FQLDKBZQXIEXLY-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)C)C(=NO)C |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The core structure of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime comprises a pyrazole ring substituted with ethyl (C<sub>2</sub>H<sub>5</sub>) and methyl (CH<sub>3</sub>) groups at the 1- and 3-positions, respectively. The 4-position is functionalized with an ethanone oxime group (-C(=N-OH)CH<sub>3</sub>). This configuration introduces stereoelectronic effects that influence molecular conformation and intermolecular interactions.
Crystallographic studies of analogous compounds, such as 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone, reveal that oxime and acetyl groups adopt a transoid conformation, while the pyrazole proton resides cis to the acetyl oxygen . These structural features suggest that the title compound may exhibit similar planar arrangements, with deviations from planarity limited to substituent methyl/ethyl groups .
Table 1: Comparative Molecular Properties of Pyrazole-Oxime Derivatives
Spectroscopic and Crystallographic Insights
Infrared (IR) spectroscopy of related oxime esters identifies characteristic stretches for N-O (925–960 cm<sup>-1</sup>) and C=N (1640–1680 cm<sup>-1</sup>) groups . Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct proton environments:
Crystal packing in pyrazole-oxime derivatives is dominated by hydrogen-bonding networks. For example, dimers form via N–H⋯O interactions between the pyrazole NH and carbonyl oxygen, while O–H⋯N bonds link oxime hydroxyl groups to unprotonated pyrazole nitrogens . These motifs could stabilize the title compound’s solid-state structure.
Synthesis and Functionalization
Synthetic Pathways
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime likely follows a multi-step route:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine with 1,3-diketones yields the 1-ethyl-3-methylpyrazole scaffold .
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Ethanone Introduction: Friedel-Crafts acylation at the 4-position using acetyl chloride generates the ethanone intermediate .
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Oxime Formation: Reaction with hydroxylamine hydrochloride under acidic or basic conditions converts the ketone to an oxime .
Table 2: Representative Reaction Conditions for Oxime Formation
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Ketone to Oxime | NH<sub>2</sub>OH·HCl, NaOH, EtOH, reflux | 70–85 | |
Purification | Recrystallization (EtOH/H<sub>2</sub>O) | – |
Stereochemical Considerations
The oxime group introduces E/Z isomerism. In analogous compounds, the E-isomer predominates due to steric hindrance between the oxime hydroxyl and pyrazole substituents . For instance, in 1-(naphthalen-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters, the E-configuration is stabilized by intramolecular hydrogen bonding .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Computational models (e.g., QikProp) predict moderate aqueous solubility (LogS ≈ -3.5) and high lipid membrane permeability (Caco-2 cell permeability > 50 nm/s) for pyrazole-oxime derivatives . The title compound’s ethyl group may enhance lipophilicity compared to methyl-substituted analogs, potentially improving blood-brain barrier penetration.
Table 3: Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
LogP (Octanol-Water) | 1.8 ± 0.3 | QikProp |
Polar Surface Area | 60 Å<sup>2</sup> | PubChem |
Hydrogen Bond Donors | 2 | PubChem |
Stability and Reactivity
Oxime esters are prone to hydrolysis under acidic or alkaline conditions, yielding hydroxylamines and carboxylic acids . Stabilization strategies include steric shielding of the oxime group or formulation in non-aqueous carriers.
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